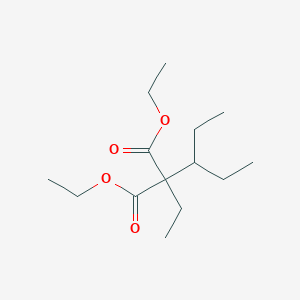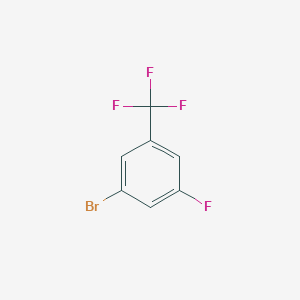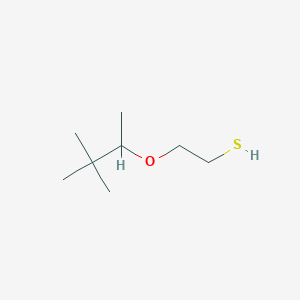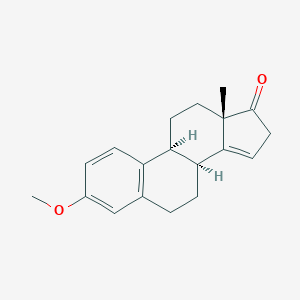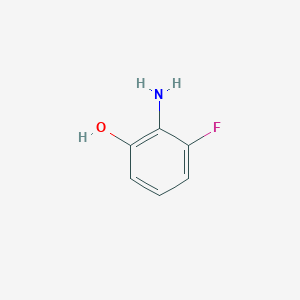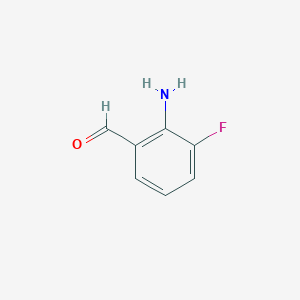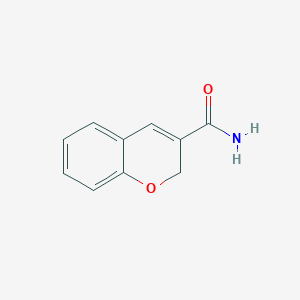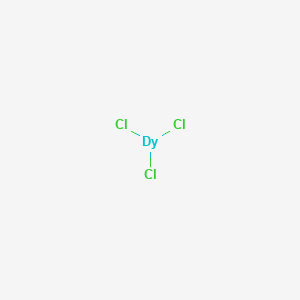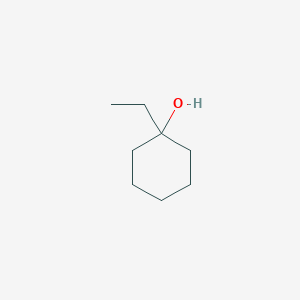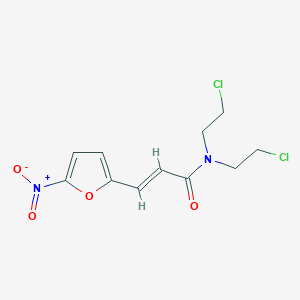
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide (BCNU) is a chemotherapy drug used to treat various types of cancer, including brain tumors, lymphomas, and multiple myeloma. BCNU belongs to the class of alkylating agents, which work by damaging the DNA of cancer cells and preventing them from dividing and growing.
Wirkmechanismus
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide works by forming covalent bonds with the DNA of cancer cells, which leads to the formation of cross-links between DNA strands. These cross-links prevent the DNA from replicating and dividing, ultimately leading to cell death. N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide is also known to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide has been shown to have both acute and chronic toxic effects on the body. Acute effects include nausea, vomiting, and bone marrow suppression, while chronic effects include pulmonary fibrosis, liver and kidney damage, and secondary malignancies. N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide is also known to cross the blood-brain barrier and cause neurotoxicity, which can lead to cognitive impairment and other neurological symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide is a widely used chemotherapy drug that has been extensively studied in both in vitro and in vivo models. Its mechanism of action is well understood, and it has been shown to be effective against a variety of cancer types. However, N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide is also highly toxic and can have significant side effects, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide. One area of interest is the development of new formulations or delivery methods that can reduce its toxicity and improve its efficacy. Another area of interest is the identification of biomarkers that can predict response to N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide treatment, which could help to personalize cancer therapy and improve patient outcomes. Additionally, there is ongoing research into the use of N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide in combination with other drugs or therapies, which could lead to new treatment strategies for cancer.
Synthesemethoden
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide can be synthesized through a multistep process involving the reaction of furfural with nitric acid to form 5-nitro-2-furanaldehyde, which is then reacted with acryloyl chloride to form 5-nitro-2-furanacryloyl chloride. The resulting compound is then reacted with N,N-bis(2-chloroethyl)amine to form N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide has been extensively studied for its anticancer properties. It has been used in clinical trials to treat brain tumors, lymphomas, and multiple myeloma, among other types of cancer. N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide has also been studied for its potential use in combination with other chemotherapy drugs, radiation therapy, and immunotherapy.
Eigenschaften
CAS-Nummer |
1980-69-4 |
|---|---|
Produktname |
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide |
Molekularformel |
C11H12Cl2N2O4 |
Molekulargewicht |
307.13 g/mol |
IUPAC-Name |
(E)-N,N-bis(2-chloroethyl)-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H12Cl2N2O4/c12-5-7-14(8-6-13)10(16)3-1-9-2-4-11(19-9)15(17)18/h1-4H,5-8H2/b3-1+ |
InChI-Schlüssel |
PYHKCKHIHGBEBV-HNQUOIGGSA-N |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)N(CCCl)CCCl |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)N(CCCl)CCCl |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)N(CCCl)CCCl |
Synonyme |
N,N-Bis(2-chloroethyl)-5-nitro-2-furanacrylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



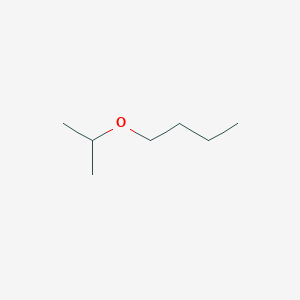
![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)
